molecular formula C42H61N5O8 B2647223 PROTAC ERalpha Degrader-2 CAS No. 1351169-29-3

PROTAC ERalpha Degrader-2

Numéro de catalogue B2647223
Numéro CAS: 1351169-29-3
Poids moléculaire: 763.977
Clé InChI: MMDOSMHAAYKBET-UTCZBAMKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PROTAC ERalpha Degrader-2 is a degrader of the estrogen receptor alpha (ERα). It consists of a ligand binding group, a linker, and an ERα binding group . It has been shown to cause maximal ERα degradation at a concentration of 30 μM in human mammary tumor MCF7 cells .


Synthesis Analysis

The synthesis of PROTACs involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of PROTACs harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The linker is typically coupled to the POI or E

Applications De Recherche Scientifique

PROTAC (proteolysis-targeting chimeras) is a cutting-edge technology that selectively degrades target proteins using the ubiquitin-proteasome system (UPS) within cells . The structure of a PROTAC consists of three essential components:

Unlike traditional drugs, PROTACs don’t need to directly interact with the active site. Instead, they induce target protein degradation, even for previously “undruggable” targets . Now, let’s explore the specific applications of PROTAC ERalpha Degrader-2:

Applications of PROTAC ERalpha Degrader-2

a. Breast Cancer Therapy: PROTAC ERalpha Degrader-2 shows promise in breast cancer treatment. By selectively degrading estrogen receptor alpha (ERα), it disrupts cancer cell growth and survival pathways . ERα plays a crucial role in hormone-dependent breast cancers, making this application particularly relevant.

b. Neurodegenerative Diseases: Emerging research suggests that PROTACs could be valuable in neurodegenerative diseases. By targeting disease-associated proteins (e.g., tau, α-synuclein), PROTACs may enhance protein clearance and mitigate pathological aggregation .

c. Inflammatory Disorders: PROTACs hold potential for inflammatory conditions. By degrading specific inflammatory mediators or signaling proteins, they could modulate immune responses and reduce inflammation .

d. Targeted Protein Degradation Studies: Researchers use PROTAC ERalpha Degrader-2 as a tool to study protein degradation pathways. Investigating its effects on various cellular proteins provides insights into the UPS and E3 ligase functions .

e. Drug Development: PROTAC technology revolutionizes drug development. Researchers design PROTACs to target disease-specific proteins, expanding the druggable target space. PROTAC ERalpha Degrader-2 exemplifies this potential .

f. Beyond ERα: Expanding Applications: While ERα remains a primary target, PROTAC ERalpha Degrader-2’s versatility extends to other proteins. Researchers explore its efficacy against additional targets, broadening its therapeutic applications .

Challenges and Future Prospects

Despite promising advances, challenges persist, including optimizing linker design, enhancing permeability, and understanding protein dynamics . Future research will refine PROTACs, making them even more effective tools for precision medicine.

Xiao, M., Zhao, J., Wang, Q., Liu, J., & Ma, L. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. Biomolecules, 12(9), 1257. Read more Pharmaceuticals. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Read more

Propriétés

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDOSMHAAYKBET-UTCZBAMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC ERalpha Degrader-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.